molecular formula C12H26N2 B1609597 N-tert-Butyl-N'-cyclohexyl ethylenediamine CAS No. 886501-01-5

N-tert-Butyl-N'-cyclohexyl ethylenediamine

Cat. No.: B1609597
CAS No.: 886501-01-5
M. Wt: 198.35 g/mol
InChI Key: NZIWLQNXYWOGFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-tert-Butyl-N’-cyclohexyl ethylenediamine typically involves the reaction of tert-butylamine with cyclohexylamine in the presence of ethylenediamine. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the reaction proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-tert-Butyl-N’-cyclohexyl ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-tert-Butyl-N’-cyclohexyl ethylenediamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-cyclohexyl ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

N-tert-Butyl-N’-cyclohexyl ethylenediamine can be compared with other similar compounds such as:

The uniqueness of N-tert-Butyl-N’-cyclohexyl ethylenediamine lies in its specific combination of tert-butyl and cyclohexyl groups, which confer distinct steric and electronic properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N'-tert-butyl-N-cyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h11,13-14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIWLQNXYWOGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428264
Record name N-tert-Butyl-N'-cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-01-5
Record name N-tert-Butyl-N'-cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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